molecular formula C8H7BrO2 B1338418 2-Bromo-4-methoxybenzaldehyde CAS No. 43192-31-0

2-Bromo-4-methoxybenzaldehyde

Cat. No.: B1338418
CAS No.: 43192-31-0
M. Wt: 215.04 g/mol
InChI Key: ODISAUHBLBVQKC-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields such as medicinal chemistry and material science.

Mechanism of Action

Target of Action

It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various molecular targets depending on the specific context of its use.

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Bromo-4-methoxybenzaldehyde may interact with its targets through similar reactions.

Biochemical Pathways

It is involved in various reactions such as carbonylative stille couplings, knoevenagel condensation, and intramolecular amination . These reactions suggest that it may affect a variety of biochemical pathways depending on its specific use.

Pharmacokinetics

Its solid form and molecular weight of 21504 suggest that its bioavailability may be influenced by factors such as solubility and permeability.

Result of Action

Given its role as an intermediate in organic synthesis and pharmaceutical applications , it is likely to contribute to the synthesis of various complex molecules, potentially influencing a wide range of cellular processes.

Action Environment

It is known to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that factors such as temperature, oxygen levels, and humidity may affect its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxybenzaldehyde can be achieved through several methods. One common method involves the formylation of 3-bromo-4-methoxytoluene using a Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide as reagents. Another method involves the bromination of 4-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process starts with 4-methoxybenzaldehyde, which is reacted with bromine in the presence of a solvent like acetic acid and a catalyst such as iron(III) bromide. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzaldehydes.

    Oxidation: Formation of 2-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 2-bromo-4-methoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-4-methoxybenzaldehyde is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Material Science: It is used in the preparation of organic semiconductors and other advanced materials.

    Organic Synthesis: It is a valuable building block in the synthesis of complex organic molecules, including natural products and agrochemicals.

Comparison with Similar Compounds

2-Bromo-4-methoxybenzaldehyde can be compared with other similar compounds such as:

    2-Bromo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-5-methoxybenzaldehyde: Similar structure but with the methoxy group at the fifth position.

    4-Bromo-2-methoxybenzaldehyde: Similar structure but with the bromine and methoxy groups swapped.

Uniqueness: The unique combination of bromine and methoxy substituents at specific positions on the benzene ring gives this compound distinct chemical properties and reactivity, making it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

2-bromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODISAUHBLBVQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456205
Record name 2-Bromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43192-31-0
Record name 2-Bromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluorobenzaldehyde (50 g, 246 mmol), in MeOH (500 mL) in a 15° C. water bath was added a 25% solution of NaOMe/MeOH (88 mL). The mixture was stirred at r.t. for 1 hour followed by 2 hours at reflux. The solid was filtered and the filtrate was concentrated to dryness to give a second crop of solid. Both crops were taken up in CH2Cl2/H2O. After washing with H2O, the organic phase was dried (MgSO4), filtered, and evaporated to give an off-white solid (52.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
88 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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